![molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9](/img/structure/B567379.png)
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
“8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar triazole compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam, a related compound, from 2-amino-5-chloro benzophenone was described under mild conditions . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were also designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula of a common triazole is C2H3N3 .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, once inside the body, some triazole compounds are metabolized by aminopeptidase enzymes in the small intestine .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, such as “8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis of Alprazolam and Diazepam
This compound has been used in the synthesis of alprazolam and diazepam, which are clinically popular anxiolytic agents . These agents are efficacious in the treatment of panic disorders and agoraphobia . Clinical evidence indicates that alprazolam is also beneficial for the treatment of depression .
Antitumoral and Anticonvulsive Activities
Benzodiazepines, which can be synthesized from aminobenzophenones using this compound, have shown different types of biological activity such as antitumoral and anticonvulsive activities .
Treatment of Cardiovascular Disorders
Compounds containing the 1,2,4-triazole nucleus, like the one , have been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
The 1,2,4-triazole nucleus is also present in drugs used for the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
Compounds with the 1,2,4-triazole nucleus have been used in the treatment of hyperproliferative disorders .
Anticancer Agents
Derivatives of [1,2,4]triazolo [1,5- a ]pyrimidine indole have been used as anticancer agents via the suppression of the ERK signaling pathway .
Future Directions
Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues may be a future direction .
properties
IUPAC Name |
8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWFIOYGGIXBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724917 |
Source
|
Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1313712-48-9 |
Source
|
Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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